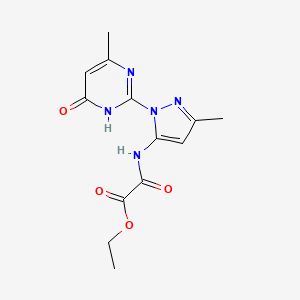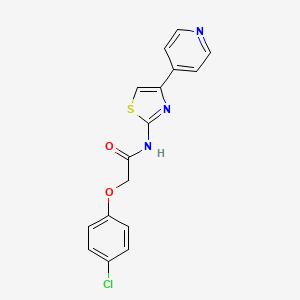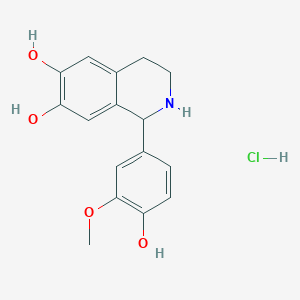
1-(4-Hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Similar compounds often undergo reactions like the Pictet–Spengler reaction . They may also participate in other reactions depending on the specific functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds often have properties like being solids at room temperature and having specific melting points .Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Techniques : The synthesis of tetrahydroisoquinoline derivatives involves oxidative coupling and ring-opening reactions, producing compounds with potential as intermediates for further chemical synthesis. For example, the synthesis and novel ring-opening of spirocyclic dienones related to benzylisoquinoline alkaloids demonstrate the compound's utility in generating complex chemical structures (Birch et al., 1975).
Pharmacological Potential : Isomeric tetrahydroisoquinolines have been evaluated as dopamine D-1 antagonists, indicating their relevance in neuroscience research. This suggests potential applications in understanding dopamine-related pathways and disorders (Riggs et al., 1987).
Biological Activity : Methoxy-substituted tetrahydroisoquinoline derivatives have been studied for their ability to inhibit tubulin polymerization, a critical process in cell division. This highlights the compound's potential in cancer research and therapy (Gastpar et al., 1998).
Stereochemistry and Biological Implications
- Absolute Stereochemistry : The resolution and determination of the absolute stereochemistry of tetrahydroisoquinoline derivatives, such as dimethoxy-phenyl-tetrahydroisoquinoline, provide insights into the structural requirements for biological activity. This information is crucial for the design of compounds with desired pharmacological properties (Mondeshka et al., 1992).
Anticancer Applications
- Cytotoxic Agents : Tetrahydroisoquinolines with modifications on the phenyl ring have been synthesized and evaluated for their anticancer activity. The exploration of these compounds as potential pharmaceutical agents for cancer treatment indicates their significance in medicinal chemistry (Redda et al., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4.ClH/c1-21-15-7-10(2-3-12(15)18)16-11-8-14(20)13(19)6-9(11)4-5-17-16;/h2-3,6-8,16-20H,4-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNZPPWXYXHUOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=CC(=C(C=C3CCN2)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methylphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2403360.png)
![7-acetyl-2-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403361.png)


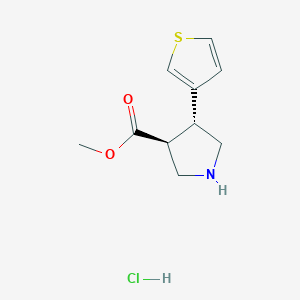

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2403370.png)
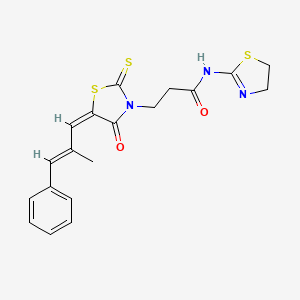
![Methyl 3-({2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2403374.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea](/img/structure/B2403376.png)
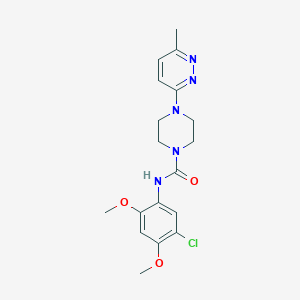
![2,4-dichloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2403378.png)
